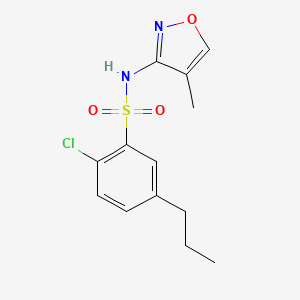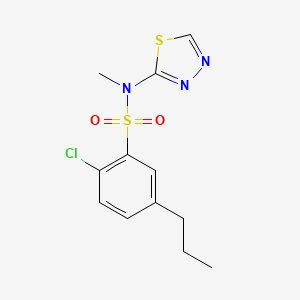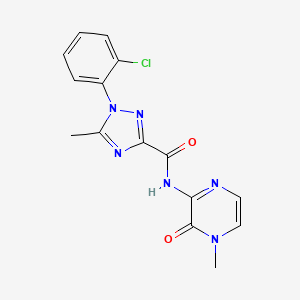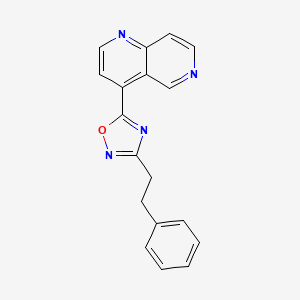
2-Phenyl-5-prop-2-ynoxy-1,3,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenyl-5-prop-2-ynoxy-1,3,4-oxadiazole (PPOD) is a heterocyclic compound with potential applications in scientific research. It belongs to the class of oxadiazoles, which are known for their diverse biological activities. PPOD has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Aplicaciones Científicas De Investigación
2-Phenyl-5-prop-2-ynoxy-1,3,4-oxadiazole has potential applications in various fields of scientific research, including medicinal chemistry, biochemistry, and materials science. Its unique structure and diverse biological activities make it an attractive target for drug discovery and development. 2-Phenyl-5-prop-2-ynoxy-1,3,4-oxadiazole has been shown to exhibit antitumor, antifungal, and antibacterial activities, as well as inhibitory effects on enzymes such as acetylcholinesterase and tyrosinase. 2-Phenyl-5-prop-2-ynoxy-1,3,4-oxadiazole has also been used as a fluorescent probe for the detection of metal ions and as a building block for the synthesis of functional materials.
Mecanismo De Acción
The mechanism of action of 2-Phenyl-5-prop-2-ynoxy-1,3,4-oxadiazole is not fully understood, but it is thought to involve the inhibition of key enzymes and receptors involved in various biological processes. For example, 2-Phenyl-5-prop-2-ynoxy-1,3,4-oxadiazole has been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an accumulation of acetylcholine in the synaptic cleft, which can enhance cholinergic neurotransmission. 2-Phenyl-5-prop-2-ynoxy-1,3,4-oxadiazole has also been shown to inhibit the activity of tyrosinase, which is involved in the production of melanin. This inhibition can lead to a decrease in skin pigmentation.
Biochemical and Physiological Effects
2-Phenyl-5-prop-2-ynoxy-1,3,4-oxadiazole has been shown to have various biochemical and physiological effects, depending on the target molecule or system. For example, 2-Phenyl-5-prop-2-ynoxy-1,3,4-oxadiazole has been shown to induce apoptosis in cancer cells, inhibit the growth of fungal and bacterial pathogens, and reduce inflammation in animal models of disease. 2-Phenyl-5-prop-2-ynoxy-1,3,4-oxadiazole has also been shown to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Phenyl-5-prop-2-ynoxy-1,3,4-oxadiazole has several advantages for use in lab experiments, including its diverse biological activities, easy synthesis, and low toxicity. However, its limitations include its relatively low solubility in water and its potential for non-specific binding to proteins and other biomolecules. These limitations can be overcome by using appropriate solvents and experimental conditions.
Direcciones Futuras
There are several future directions for 2-Phenyl-5-prop-2-ynoxy-1,3,4-oxadiazole research, including the development of more efficient synthesis methods, the identification of new biological targets and applications, and the optimization of 2-Phenyl-5-prop-2-ynoxy-1,3,4-oxadiazole derivatives for specific applications. 2-Phenyl-5-prop-2-ynoxy-1,3,4-oxadiazole derivatives with improved solubility and specificity could be developed for use as therapeutic agents or diagnostic tools. 2-Phenyl-5-prop-2-ynoxy-1,3,4-oxadiazole-based materials with novel optical, electronic, or magnetic properties could also be developed for use in nanotechnology and other fields. Overall, 2-Phenyl-5-prop-2-ynoxy-1,3,4-oxadiazole is a promising compound with diverse applications in scientific research.
Métodos De Síntesis
2-Phenyl-5-prop-2-ynoxy-1,3,4-oxadiazole can be synthesized using a variety of methods, including the reaction of propargyl alcohol with phenyl isocyanate followed by cyclization with nitrous acid, and the reaction of phenylacetic acid with propargyl alcohol followed by cyclization with phosphorus oxychloride. The yield of 2-Phenyl-5-prop-2-ynoxy-1,3,4-oxadiazole varies depending on the method used, but it can be optimized by using appropriate reaction conditions.
Propiedades
IUPAC Name |
2-phenyl-5-prop-2-ynoxy-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O2/c1-2-8-14-11-13-12-10(15-11)9-6-4-3-5-7-9/h1,3-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGANNZIHJBMURC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=NN=C(O1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(2-chloro-5-propylphenyl)sulfonyl-6,7-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B6622826.png)
![1-[[4-(1-Methylpiperidin-4-yl)oxyphenyl]methyl]-3-pyridin-2-ylurea](/img/structure/B6622833.png)



![1-[(4-Hydroxyoxan-4-yl)methyl]-1-methyl-3-[(5-methylthiophen-2-yl)methyl]urea](/img/structure/B6622859.png)
![Methyl 4-[methyl(pyrazin-2-yl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B6622866.png)


![2-[(2,5-Dimethylphenoxy)methyl]-5-[2-(4-methylpyrazol-1-yl)ethylsulfanyl]-1,3,4-oxadiazole](/img/structure/B6622890.png)

![2-[2-(2,2-Difluoroethoxy)ethylsulfanyl]-3-ethylthieno[3,2-d]pyrimidin-4-one](/img/structure/B6622902.png)
![Methyl 2-[2-[[5-(2-fluorophenyl)thiophene-2-carbonyl]amino]phenyl]acetate](/img/structure/B6622910.png)
![2-(2-phenyl-5,7-dihydro-4H-furo[2,3-c]pyridin-6-yl)pyridine-3-carbonitrile](/img/structure/B6622917.png)